Ji-101: A Multi-Targeted Tyrosine Kinase Inhibitor Disrupting Angiogenesis
Ji-101: A Multi-Targeted Tyrosine Kinase Inhibitor Disrupting Angiogenesis
An In-depth Technical Guide on the Mechanism of Action
Ji-101 is an orally available, multi-kinase inhibitor designed to potently and selectively disrupt tumor angiogenesis by targeting three key receptor tyrosine kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4).[1][2][3][4] This unique triple-targeting mechanism allows Ji-101 to inhibit multiple critical stages of angiogenesis, offering a potential advantage in overcoming tumor resistance and enhancing anti-tumor efficacy.[3]
Core Mechanism of Action: Simultaneous Inhibition of Key Angiogenic Pathways
Ji-101 exerts its anti-angiogenic effects by competitively inhibiting the ATP-binding sites of the intracellular kinase domains of VEGFR-2, PDGFR-β, and EphB4. This blockade prevents the autophosphorylation and subsequent activation of these receptors, thereby disrupting the downstream signaling cascades that are crucial for the proliferation, migration, and survival of endothelial cells, as well as the recruitment of perivascular cells.
Targeting the VEGFR-2 Signaling Pathway
VEGFR-2 is a primary mediator of VEGF-induced angiogenesis. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of intracellular signals. Ji-101's inhibition of VEGFR-2 is expected to block these downstream pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are critical for endothelial cell proliferation and survival.
Targeting the PDGFR-β Signaling Pathway
PDGFR-β, expressed on pericytes and smooth muscle cells, plays a crucial role in the maturation and stabilization of newly formed blood vessels. By inhibiting PDGFR-β, Ji-101 is believed to disrupt the recruitment of these perivascular cells, leading to vessel destabilization and increased permeability. This action complements its direct anti-endothelial effects.
Targeting the EphB4 Signaling Pathway
The EphB4 receptor and its ligand, ephrin-B2, are critical for the remodeling and maturation of the capillary plexus during angiogenesis. Inhibition of EphB4 by Ji-101 is a novel mechanism not found in many other angiogenesis inhibitors.[3][4] This action is thought to interfere with the proper assembly and stabilization of the vascular network.
Quantitative Data
While specific IC50 values for Ji-101 against its target kinases are not publicly available in the reviewed literature, preclinical studies have described it as having high potency, generally in the sub-100 nM range, in both enzymatic and cell-based assays.[5] Further quantitative data from these preclinical evaluations are summarized below.
Table 1: Preclinical Efficacy of Ji-101
| Assay Type | Model | Key Findings | Reference |
|---|
| In vivo | MDA-MB-231 mouse xenotransplant model | Co-administration with paclitaxel resulted in greater efficacy with no increased toxicity. |[5] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of Ji-101 are not fully disclosed in the public domain. However, based on the available abstracts and clinical trial information, the following outlines the likely methodologies employed.
In Vitro Kinase Inhibition Assays (General Protocol)
Standard enzymatic assays would have been utilized to determine the inhibitory activity of Ji-101 against VEGFR-2, PDGFR-β, and EphB4. A generalized workflow for such an assay is depicted below.
Cell-Based Phosphorylation Assays (Conceptual Protocol)
To assess the in-cell activity of Ji-101, cell-based assays measuring the phosphorylation of the target receptors would have been conducted. This typically involves stimulating cells with the respective ligand in the presence of varying concentrations of the inhibitor.
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Cell Culture: Endothelial cells (e.g., HUVECs) expressing the target receptors are cultured in appropriate media.
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Treatment: Cells are pre-incubated with a range of Ji-101 concentrations before stimulation.
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Stimulation: Cells are stimulated with the relevant growth factor (e.g., VEGF-A for VEGFR-2) to induce receptor phosphorylation.
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Lysis: Cells are lysed to extract proteins.
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Detection: The level of phosphorylated receptor is quantified using methods such as ELISA or Western blotting with phospho-specific antibodies.
In Vivo Xenograft Studies (General Protocol)
The anti-tumor efficacy of Ji-101 was evaluated in preclinical animal models. A common approach involves the use of human tumor xenografts in immunodeficient mice.
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Cell Implantation: Human cancer cells, such as MDA-MB-231, are subcutaneously injected into immunodeficient mice.
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Tumor Growth: Tumors are allowed to grow to a palpable size.
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Treatment Administration: Mice are randomized into control and treatment groups. Ji-101 is administered orally at various doses and schedules.
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Tumor Measurement: Tumor volume is measured regularly throughout the study.
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Efficacy Evaluation: The percentage of tumor growth inhibition is calculated to determine the anti-tumor activity of Ji-101.
Conclusion
Ji-101 represents a novel approach to anti-angiogenic therapy through its simultaneous inhibition of three key receptor tyrosine kinases: VEGFR-2, PDGFR-β, and EphB4. This multi-targeted mechanism allows for a comprehensive blockade of the signaling pathways that drive the formation, maturation, and stabilization of tumor blood vessels. While detailed quantitative and protocol information remains limited in the public domain, the available preclinical and early clinical data suggest that Ji-101 is a potent and selective inhibitor of angiogenesis with the potential for further development in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. A pilot study of JI-101, an inhibitor of VEGFR-2, PDGFR-β, and EphB4 receptors, in combination with everolimus and as a single agent in an ovarian cancer expansion cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abstract B11: Preclinical and preliminary phase 1 trial results of JI‐101: A novel, oral tyrosine kinase inhibitor that selectively targets VEGFR2, EphB4, and PDGFR | Semantic Scholar [semanticscholar.org]
